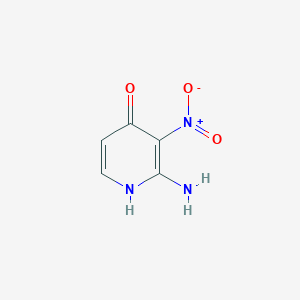

2-Amino-4-hydroxy-3-nitropyridine

CAS No.: 1201681-64-2

Cat. No.: VC8026739

Molecular Formula: C5H5N3O3

Molecular Weight: 155.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1201681-64-2 |

|---|---|

| Molecular Formula | C5H5N3O3 |

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 2-amino-3-nitro-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C5H5N3O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H3,6,7,9) |

| Standard InChI Key | JDZDUOMAESTAMI-UHFFFAOYSA-N |

| SMILES | C1=CNC(=C(C1=O)[N+](=O)[O-])N |

| Canonical SMILES | C1=CNC(=C(C1=O)[N+](=O)[O-])N |

Introduction

Structural and Electronic Characteristics

The pyridine ring in 2-amino-4-hydroxy-3-nitropyridine adopts a planar geometry, with substituents influencing its electronic distribution and reactivity. The amino group at position 2 acts as an electron-donating moiety, while the nitro group at position 3 is strongly electron-withdrawing. This combination creates regions of high electron density at the amino and hydroxy sites and electron deficiency near the nitro group. Such electronic polarization facilitates diverse chemical reactions, including electrophilic substitution at the amino group and nucleophilic attacks at the nitro-substituted carbon .

Synthetic Pathways

Nitration of Hydroxypyridine Derivatives

A common route to nitropyridines involves the nitration of hydroxypyridines. For example, 2-hydroxy-3-nitropyridine is synthesized by dropwise addition of nitric acid (60–75% w/w) to 2-hydroxypyridine dissolved in pyridine under ice-cooling, followed by room-temperature stirring and repeated concentration cycles . Adapting this method, 4-hydroxypyridine could undergo nitration at position 3 using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, yielding 3-nitro-4-hydroxypyridine . Subsequent amination at position 2 via Buchwald–Hartwig coupling or nucleophilic substitution with ammonia/amines would introduce the amino group.

Direct Functionalization of Aminopyridines

Physicochemical Properties

While experimental data for 2-amino-4-hydroxy-3-nitropyridine are scarce, extrapolations from structurally related compounds provide preliminary insights:

The amino group’s basicity (predicted pKa ~4.5) further differentiates this compound from its non-aminated analogs, enabling solubility in acidic aqueous media.

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or treatment with Sn/HCl reduces the nitro group to an amine, yielding 2,3-diamino-4-hydroxypyridine. This diamine serves as a precursor to heterocyclic fused systems like pyridopyrimidines .

-

Hydroxy Group Alkylation: Reaction with alkyl halides (e.g., CH₃I) in alkaline conditions produces 4-alkoxy derivatives, enhancing lipophilicity for pharmaceutical applications .

-

Amino Acylation: Acetylation with acetic anhydride protects the amino group, enabling selective nitration or sulfonation at other positions.

Coordination Chemistry

The amino and hydroxy groups act as bidentate ligands, forming complexes with transition metals. For example, copper(II) complexes of 2-amino-4-hydroxy-3-nitropyridine exhibit potential catalytic activity in oxidation reactions, analogous to salen complexes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume